N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide
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Overview
Description
N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide is a heterocyclic compound that combines the structural features of quinoline and triazole. . The presence of both quinoline and triazole moieties in its structure allows it to interact with various biological targets, making it a versatile molecule for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide typically involves the reaction of quinoline derivatives with triazole precursors. One common method is the cyclization of quinoline-8-sulfonyl chloride with 1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it inhibits the InhA enzyme, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria . Additionally, the compound’s ability to form hydrogen bonds and interact with various enzymes and receptors enhances its biological activity .
Comparison with Similar Compounds
2-(N-aryl-1,2,3-triazol-4-yl)quinoline: Similar structure but with a different triazole substitution pattern.
1,2,3-triazole derivatives: Known for their antiviral and antimicrobial activities.
Quinoline derivatives: Widely used in medicinal chemistry for their antimalarial and antimicrobial properties.
Uniqueness: N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide is unique due to the combination of quinoline and triazole moieties, which provides a versatile scaffold for drug development.
Properties
IUPAC Name |
N-(1,2,4-triazol-4-yl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c17-19(18,15-16-7-13-14-8-16)10-5-1-3-9-4-2-6-12-11(9)10/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVMPXJYWKQYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NN3C=NN=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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